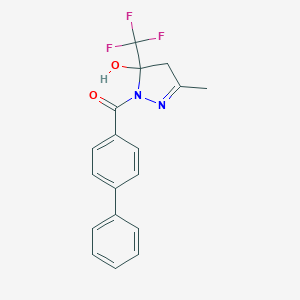

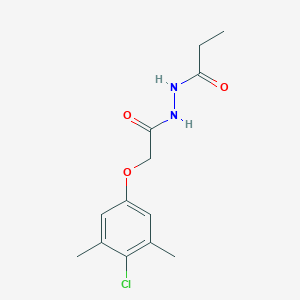

![molecular formula C13H10N2O3S3 B405298 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide CAS No. 328090-12-6](/img/structure/B405298.png)

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is also known as BAY 11-7082, and it has been identified as a potent inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have various beneficial effects in different biological systems.

Scientific Research Applications

Cardiac Electrophysiological Activity

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide and related compounds have been studied for their potential in cardiac electrophysiological activity. Research has shown that certain derivatives exhibit potency in in vitro assays, indicating their potential as class III agents in cardiac applications (Morgan et al., 1990).

Antimicrobial and Pharmacological Screening

These compounds have also been explored for their antimicrobial and pharmacological properties. A study synthesized various substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Synthesis of Heterocycles

The chemical's utility extends to the synthesis of various heterocycles. Research demonstrates its role in synthesizing novel pyrazolo and triazolo derivatives, contributing significantly to the field of chemical intermediates (Darweesh et al., 2016).

Antitumor Activity

Several studies have investigated the antitumor potential of derivatives of this compound. Research has highlighted the synthesis of compounds with significant antitumor effects, indicating their potential in cancer therapy (Yılmaz et al., 2015).

Analgesic and Anti-Inflammatory Properties

The analgesic and anti-inflammatory properties of certain derivatives have been studied, showing a direct dependence of these activities on the arrangement of benzothiazine and pyridine fragments (Ukrainets et al., 2019).

Potential in COVID-19 Drug Development

Recent research has explored the use of benzothiazole sulfonamides in COVID-19 drug development. These studies include computational calculations and molecular docking, indicating their potential role in antiviral therapy (Fahim & Ismael, 2021).

Antibacterial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents (Ikpa et al., 2020).

Cyclin-dependent Kinase 5 (cdk5)/p25 Inhibitors

These compounds have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5), an important target in neurodegenerative diseases. The study provides insights into the binding modes and structure-activity relationships of these inhibitors (Malmström et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. This research is significant for industrial applications, particularly in reducing corrosion damage (Hu et al., 2016).

Mechanism of Action

Target of Action

The compound “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide” has been found to target TROP2 , a trophoblast cell-surface antigen, also known as tumor-associated calcium signal transductor (TACSTD2). TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Mode of Action

The compound interacts with its target, TROP2, and inhibits tumor cell survival . After cellular internalization, the payload of the compound is released and inhibits tumor cell survival . The compound also exhibits cholinesterase inhibition and anti-β-amyloid aggregation properties .

Result of Action

The compound has demonstrated promising antitumor efficacy . In vitro, it has similar internalization abilities and binding affinities to TROP2 as the monoclonal antibody SKB264 . In vivo, it significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . It also exhibits neuroprotection and cognition-enhancing properties, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S3/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUPQZDNIVCQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

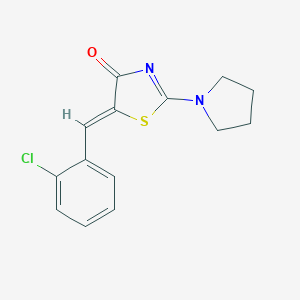

![2-[(2,2-diphenylacetyl)amino]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B405219.png)

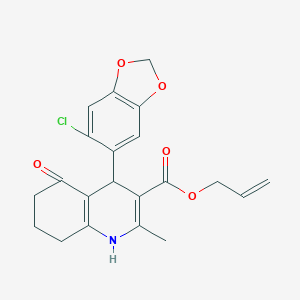

![2-Chloro-N-[5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B405224.png)

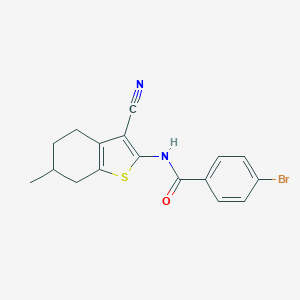

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405227.png)

![8-nitro-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405228.png)

![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405231.png)

![Ethyl2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405233.png)

![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405235.png)

![methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405237.png)

![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405238.png)